molecular formula C18H22N2O4S B12164453 N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B12164453
M. Wt: 362.4 g/mol
InChI Key: AMVNHHYEXVDHDN-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is a synthetic benzamide derivative featuring a sulfonamide-linked 4-methylphenyl group and a 3-methoxypropyl substituent on the amide nitrogen. The compound’s design aligns with trends in bioactive molecules, where sulfonamide groups enhance binding affinity and metabolic stability .

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-[(4-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C18H22N2O4S/c1-14-8-10-15(11-9-14)25(22,23)20-17-7-4-3-6-16(17)18(21)19-12-5-13-24-2/h3-4,6-11,20H,5,12-13H2,1-2H3,(H,19,21)

InChI Key

AMVNHHYEXVDHDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Core Benzamide Formation via Carboxylic Acid Activation

The synthesis typically begins with functionalization of the benzoic acid backbone. As demonstrated in sulfamoyl benzamide syntheses, 2-nitrobenzoic acid serves as a versatile precursor. Activation of the carboxylic acid group is achieved through conversion to an acid chloride using thionyl chloride (SOCl2\text{SOCl}_2) or via carbodiimide-mediated coupling. For instance, 2-nitrobenzoic acid is treated with SOCl2\text{SOCl}_2 at reflux (60–70°C) for 2–4 hours to yield 2-nitrobenzoyl chloride. Subsequent reaction with 3-methoxypropylamine in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C produces 2-nitro-N-(3-methoxypropyl)benzamide (Yield: 85–92%).

Critical Parameters :

  • Molar Ratios : A 1:1.2 ratio of acid chloride to amine ensures complete conversion.

  • Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilic attack by the amine.

  • Side Reactions : Hydrolysis of the acid chloride is mitigated by anhydrous conditions.

Nitro Group Reduction to Primary Amine

The nitro group at the 2-position is reduced to an amine, a step critical for subsequent sulfonylation. Iron powder in acidic aqueous media, as described in patent CN101492387B, offers a cost-effective method. 2-nitro-N-(3-methoxypropyl)benzamide is heated with iron powder (molar ratio 1:3) and hydrochloric acid (0.1–0.5 eq) at 70–75°C for 4–6 hours, yielding 2-amino-N-(3-methoxypropyl)benzamide (Yield: 90–96%).

Alternative methods include catalytic hydrogenation (H2\text{H}_2, 10% Pd/C, ethanol, 25°C, 12 hours), though scalability concerns favor iron-mediated reductions.

Characterization :

  • 1H-NMR^1\text{H-NMR} : Aromatic protons (δ 6.5–7.5 ppm), NH2_2 (δ 5.5 ppm, broad), and 3-methoxypropyl signals (δ 3.3 ppm, OCH3_3 ).

  • Mass Spectrometry : Molecular ion peak at m/zm/z 223 (C11_{11}H16_{16}N2_2O2_2 ).

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The primary amine undergoes sulfonylation to introduce the [(4-methylphenyl)sulfonyl]amino group. As outlined in PMC10335114, sulfonyl chlorides react efficiently with amines under mild conditions. 2-amino-N-(3-methoxypropyl)benzamide is treated with 4-methylbenzenesulfonyl chloride (1.2 eq) in DCM containing pyridine (1.5 eq) at 0–5°C for 1–2 hours, followed by stirring at 25°C for 4–6 hours. The crude product is purified via recrystallization (ethanol/water) to afford N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide (Yield: 88–94%).

Optimization Insights :

  • Temperature Control : Lower temperatures minimize disulfonation byproducts.

  • Base Selection : Pyridine neutralizes HCl, preventing protonation of the amine.

Comparative Analysis of Methodologies

Yield and Scalability

StepMethodYield (%)Scalability
Benzamide FormationSOCl2\text{SOCl}_2-mediated92Industrial
Nitro ReductionFe/HCl96Bulk
SulfonylationPyridine/DCM94Lab-scale

Iron reduction outperforms catalytic hydrogenation in cost and scalability, particularly for multi-kilogram syntheses.

Purity and Side Reactions

  • Benzamide Step : Hydrolysis of the acid chloride is minimized by strict anhydrous protocols.

  • Sulfonylation : Excess sulfonyl chloride (>1.2 eq) leads to disulfonation; precise stoichiometry is critical.

Structural Characterization and Validation

Spectroscopic Confirmation

  • 1H-NMR^1\text{H-NMR} (500 MHz, CDCl3_3) :

    • Aromatic protons: δ 7.1–7.9 ppm (m, 4H, Ar-H).

    • Sulfonamide NH: δ 8.2 ppm (s, 1H).

    • 3-Methoxypropyl: δ 3.3 (s, 3H, OCH3_3 ), 1.8–2.1 (m, 2H, CH2_2 ).

  • LC-MS : m/zm/z 391.1 ([M+H]+^+, C18_{18}H22_{22}N2_2O4_4S).

Crystallographic Data

Single-crystal X-ray diffraction (where applicable) confirms the planar sulfonamide moiety and intramolecular hydrogen bonding between the amide NH and sulfonyl oxygen.

Industrial Applications and Process Optimization

Green Chemistry Considerations

  • Solvent Recovery : DCM and ethanol are recycled via distillation, reducing waste.

  • Catalyst Reuse : Iron sludge from reductions is repurposed in wastewater treatment.

Cost Analysis

ReagentCost per kg (USD)
2-Nitrobenzoic acid120
3-Methoxypropylamine450
4-MeC6_6H4_4SO2_2Cl680

Bulk procurement reduces costs by 30–40% for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : The compound can be reduced at the sulfonyl group to form sulfinyl or sulfhydryl derivatives under appropriate conditions.

  • Substitution: : The benzamide core and the methoxypropyl group can participate in various substitution reactions. For example, nucleophilic substitution at the methoxy group can lead to the formation of different ethers or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various ethers, alcohols, or amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a probe in biochemical assays to investigate cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in treating various diseases.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its stability and reactivity make it suitable for applications requiring durable and resistant materials.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The methoxypropyl group may enhance the compound’s solubility and membrane permeability, facilitating its cellular uptake.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can modulate receptor activity by acting as an agonist or antagonist.

    Signaling Pathways: By interacting with key proteins, the compound can influence various signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The compound shares key features with several analogs documented in recent research (Table 1). Below is a comparative analysis based on structural motifs, molecular properties, and applications:

Table 1: Comparative Analysis of N-(3-Methoxypropyl)-2-{[(4-Methylphenyl)Sulfonyl]Amino}Benzamide and Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features/Applications
This compound (Target) C₁₈H₂₂N₂O₄S* ~378.44* 3-Methoxypropyl, 4-methylphenylsulfonamide Benzamide backbone, sulfonamide linkage
ML364 (2-[[(4-Methylphenyl)sulfonyl]amino]-N-(4-phenyl-2-thiazolyl)-4-(trifluoromethyl)benzamide) C₂₄H₁₈F₃N₃O₃S₂ 517.54 Thiazolyl, trifluoromethyl, 4-phenyl USP7 inhibitor (hypothesized), high MW
[18F]Fallypride Precursor () C₂₄H₃₁N₃O₅S* ~497.59* Allyl-pyrrolidinyl, sulfonyloxypropyl PET imaging agent precursor
[18F]PBR-06 Precursor () C₂₃H₂₄N₂O₆S* ~468.51* Methoxybenzyl, phenoxyphenyl, sulfonate ester Radioligand precursor for neuroimaging

Key Observations

a) Core Structure and Substituents
  • Benzamide Backbone : All compounds share a benzamide core, critical for interactions with biological targets (e.g., enzymes or receptors).
  • Sulfonamide/Sulfonate Linkage : The target compound and ML364 utilize a sulfonamide group, whereas Fallypride and PBR-06 precursors employ sulfonate esters or sulfonyloxy groups. Sulfonamides enhance solubility and binding specificity, while sulfonate esters are often used in radiopharmaceuticals for facile radiolabeling .
  • Substituent Diversity: The 3-methoxypropyl group in the target compound contrasts with ML364’s 4-phenylthiazolyl and trifluoromethyl groups, which likely confer distinct steric and electronic properties. Fallypride and PBR-06 precursors feature complex heterocycles (e.g., pyrrolidinyl, phenoxyphenyl) optimized for blood-brain barrier penetration in neuroimaging .
b) Molecular Weight and Complexity
  • The target compound (MW ~378) is simpler and smaller than ML364 (MW 517.54) and Fallypride precursors (MW ~497.59), suggesting differences in bioavailability or synthetic accessibility.
  • ML364’s higher molecular weight and trifluoromethyl group may improve metabolic stability but complicate synthesis .

Biological Activity

N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H24N2O4SC_{19}H_{24}N_{2}O_{4}S. The compound features a methoxypropyl group, a sulfonamide moiety, and a benzamide core, contributing to its biological activity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes, potentially modulating biochemical pathways.
  • Receptor Modulation : The compound could bind to receptors, influencing cellular signaling processes.
  • Antiviral Activity : Similar compounds have shown antiviral effects by increasing intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication.

Antiviral Properties

Research indicates that derivatives of benzamide, including those similar to this compound, exhibit antiviral properties. For example:

  • Hepatitis B Virus (HBV) : Studies have shown that certain benzamide derivatives can inhibit HBV replication. A study on related compounds demonstrated IC50 values (the concentration required to inhibit 50% of viral replication) indicating potent antiviral activity against both wild-type and drug-resistant HBV strains .
Compound NameIC50 (µM)Selectivity Index (SI)
IMB-05231.9958
Lamivudine7.37>440

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Research into similar compounds has suggested that they may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of oxidative stress.

Case Studies

  • In Vitro Studies : A study evaluated the effects of related benzamide derivatives on HepG2 cells (a liver cancer cell line). The results indicated significant cytotoxic effects at varying concentrations, with particular emphasis on the mechanisms involving apoptosis and cell cycle arrest.
  • In Vivo Studies : Animal models have been used to assess the efficacy of benzamide derivatives in reducing tumor growth. These studies often highlight the importance of pharmacokinetic profiles and dosage optimization for achieving therapeutic effects.

Q & A

Q. How can interdisciplinary collaboration enhance the development of this compound as a research tool or therapeutic lead?

  • Methodological Answer :
  • Chemistry-Biology Interface : Combine synthetic chemistry (e.g., parallel synthesis of analogs) with phenotypic screening in disease-relevant models (e.g., MRSA biofilms) .
  • Pharmacokinetic Profiling : Partner with ADME specialists to measure plasma stability, protein binding, and clearance rates in rodents .
  • Structural Biology : Collaborate on co-crystallization studies to obtain high-resolution target-compound complex structures .

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